molecular formula C30H20Cl2N6O20S6 B12699365 3,10-Bis((4-amino-2,5-disulphophenyl)amino)-6,13-dichlorotriphenodioxazine-4,11-disulphonic acid CAS No. 78925-22-1

3,10-Bis((4-amino-2,5-disulphophenyl)amino)-6,13-dichlorotriphenodioxazine-4,11-disulphonic acid

Cat. No.: B12699365
CAS No.: 78925-22-1
M. Wt: 1047.8 g/mol
InChI Key: KTAOIBPHDVTOGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,10-Bis((4-amino-2,5-disulphophenyl)amino)-6,13-dichlorotriphenodioxazine-4,11-disulphonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple amino, disulpho, and chloro groups attached to a triphenodioxazine core. It is primarily used in various industrial applications, including dyes and pigments, due to its vibrant color and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,10-Bis((4-amino-2,5-disulphophenyl)amino)-6,13-dichlorotriphenodioxazine-4,11-disulphonic acid typically involves multiple steps, starting with the preparation of the triphenodioxazine core. This core is then functionalized with amino and disulpho groups through a series of reactions, including chlorination and sulfonation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactors, where they undergo the necessary chemical transformations under controlled conditions. The final product is then purified through filtration, crystallization, or other separation techniques to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

3,10-Bis((4-amino-2,5-disulphophenyl)amino)-6,13-dichlorotriphenodioxazine-4,11-disulphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the amino groups, leading to the formation of different amine derivatives.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used to replace the chloro groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce various amine derivatives. Substitution reactions can yield a wide range of functionalized compounds with different properties.

Scientific Research Applications

3,10-Bis((4-amino-2,5-disulphophenyl)amino)-6,13-dichlorotriphenodioxazine-4,11-disulphonic acid has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for visualizing biological samples.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Widely used in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 3,10-Bis((4-amino-2,5-disulphophenyl)amino)-6,13-dichlorotriphenodioxazine-4,11-disulphonic acid involves its interaction with various molecular targets. The amino and disulpho groups can form hydrogen bonds and electrostatic interactions with target molecules, while the chloro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,10-Bis((4-amino-2,5-disulphophenyl)amino)-6,13-dichlorotriphenodioxazine-4,11-disulphonic acid
  • This compound derivatives
  • Other triphenodioxazine compounds with different substituents

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, vibrant color, and specific reactivity.

Properties

CAS No.

78925-22-1

Molecular Formula

C30H20Cl2N6O20S6

Molecular Weight

1047.8 g/mol

IUPAC Name

3,10-bis(4-amino-2,5-disulfoanilino)-6,13-dichloro-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonic acid

InChI

InChI=1S/C30H20Cl2N6O20S6/c31-21-23-27(57-25-11(37-23)1-3-13(29(25)63(51,52)53)35-15-7-17(59(39,40)41)9(33)5-19(15)61(45,46)47)22(32)24-28(21)58-26-12(38-24)2-4-14(30(26)64(54,55)56)36-16-8-18(60(42,43)44)10(34)6-20(16)62(48,49)50/h1-8,35-36H,33-34H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)

InChI Key

KTAOIBPHDVTOGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1N=C3C(=C(C4=NC5=C(C(=C(C=C5)NC6=C(C=C(C(=C6)S(=O)(=O)O)N)S(=O)(=O)O)S(=O)(=O)O)OC4=C3Cl)Cl)O2)S(=O)(=O)O)NC7=C(C=C(C(=C7)S(=O)(=O)O)N)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.